molecular formula C17H13ClO3S B12173736 2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate

2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate

Cat. No.: B12173736
M. Wt: 332.8 g/mol
InChI Key: KBNLBWQMHASWMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate is a heterocyclic compound that features a unique oxathiine ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both chlorophenyl and phenyl groups in its structure contributes to its distinctive chemical properties.

Preparation Methods

The synthesis of 2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of chlorophenyl and phenyl derivatives with oxathiine precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the oxathiine ring. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent yield and purity.

Chemical Reactions Analysis

2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research has indicated its potential use in the development of pharmaceuticals due to its unique chemical properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.

Comparison with Similar Compounds

2-Chlorophenyl 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate can be compared with other similar compounds such as:

    2-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    3-Phenyl-5,6-dihydro-1,4-oxathiine-2-carboxylate: Similar structure but different substitution pattern, leading to variations in chemical properties.

    2-Chlorophenyl 5,6-dihydro-1,4-oxathiine-2-carboxylate: Similar to the target compound but with different substituents, affecting its overall behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13ClO3S

Molecular Weight

332.8 g/mol

IUPAC Name

(2-chlorophenyl) 5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxylate

InChI

InChI=1S/C17H13ClO3S/c18-13-8-4-5-9-14(13)21-17(19)15-16(22-11-10-20-15)12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

KBNLBWQMHASWMD-UHFFFAOYSA-N

Canonical SMILES

C1CSC(=C(O1)C(=O)OC2=CC=CC=C2Cl)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.